

Technical Master File: Methyl 2-chloro-5-methylisonicotinate

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Compound of Interest

Compound Name: *Methyl 2-chloro-5-methylisonicotinate*

CAS No.: 787596-43-4

Cat. No.: B1432702

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CAS: 787596-43-4 | Formula: C₈H₈ClNO₂ | MW: 185.61 g/mol [1]

Executive Summary

Methyl 2-chloro-5-methylisonicotinate is a high-value pyridine scaffold characterized by a trisubstituted substitution pattern that offers orthogonal reactivity.[1] It serves as a critical linchpin in the synthesis of kinase inhibitors, particularly for Transient Receptor Potential (TRP) channel antagonists and other heterocyclic bioactive agents.[1] Its utility stems from the electronic differentiation between the electrophilic C2-chlorine (activated for S_NAr and cross-coupling) and the C4-ester (primed for acylation or reduction), with the C5-methyl group providing a handle for late-stage benzylic functionalization or steric modulation.[1]

Part 1: Chemical Identity & Physicochemical Profile[1]

Property	Specification	Technical Note
IUPAC Name	Methyl 2-chloro-5-methylpyridine-4-carboxylate	Distinct from nicotinate (C3) isomers.[1]
Appearance	Colorless to pale yellow liquid/low-melting solid	Tendency to crystallize upon high purity storage.[1]
Boiling Point	~268°C (760 mmHg) / 105-110°C (15 mmHg)	High boiling point requires vacuum distillation for purification.[1]
Density	1.26 ± 0.1 g/cm ³	Denser than water; halogenated waste stream.[1]
Solubility	DCM, EtOAc, DMSO, MeOH	Hydrolytically unstable in basic aqueous media.[1]
pKa (Conj. Acid)	~1.5 (Pyridine N)	Reduced basicity due to electron-withdrawing Cl and Ester.[1]

Part 2: Strategic Synthesis Architectures

The synthesis of CAS 787596-43-4 is non-trivial due to the specific 2,4,5-substitution pattern. [1] Two primary routes are established: the Deoxychlorination Protocol (Scalable) and the Regioselective Metallation Protocol (Discovery).

Method A: The Deoxychlorination Protocol (Scalable / Industrial)

This is the preferred route for multigram to kilogram scale-up.[1] It relies on the conversion of the 2-hydroxy tautomer (2-pyridone) to the 2-chloro derivative using phosphoryl chloride (POCl₃).[1]

- Precursor: 2-Hydroxy-5-methylisonicotinic acid (or its methyl ester).[1]
- Reagent: POCl₃ (Phosphorus oxychloride), often with PCl₅ or a tetraalkylammonium chloride catalyst.[1]

- Mechanism: The reaction proceeds via the formation of a dichlorophosphate intermediate at the C2 oxygen, followed by nucleophilic attack by chloride ion and aromatization.

Step-by-Step Protocol:

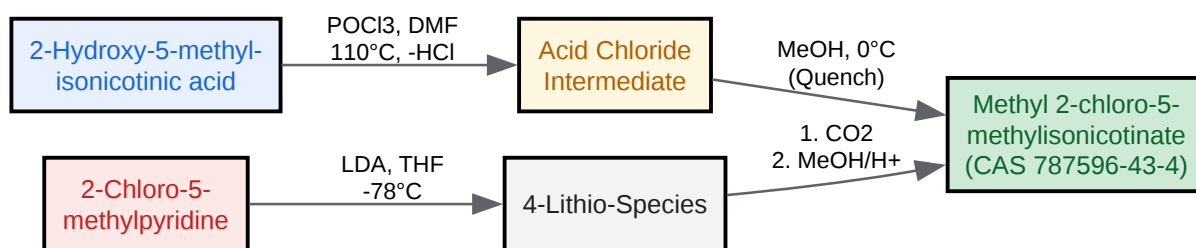
- Activation: Charge a reactor with 2-hydroxy-5-methylisonicotinic acid (1.0 eq).
- Chlorination: Add POCl_3 (3.0–5.0 eq) cautiously. Note: The reaction is endothermic initially but evolves HCl gas rapidly.
- Catalysis: Add catalytic DMF (0.1 eq) to form the Vilsmeier-Haack type active species, accelerating the C-OH to C-Cl exchange.
- Reflux: Heat to 100–110°C for 4–6 hours. Monitor by HPLC for disappearance of the pyridone peak.
- Workup (Esterification): The reaction yields the acid chloride intermediate.[2] Cool to 0°C and quench slowly into anhydrous Methanol (excess). This performs a one-pot esterification to yield **Methyl 2-chloro-5-methylisonicotinate**.[1]
- Purification: Neutralize with NaHCO_3 , extract with DCM, and distill under reduced pressure.

Method B: Regioselective Metallation (Discovery / Lab Scale)

Used when starting from the commercially available 2-chloro-5-methylpyridine, this method utilizes the directing effect of the chlorine to lithiate at the C4 position.[1]

- Reagents: LDA (Lithium diisopropylamide), CO_2 , Methyl Iodide or MeOH/H^+ .[1]
- Critical Control: Temperature must be maintained $< -78^\circ\text{C}$ to prevent "Pyridine Benzyne" formation or halogen dance side reactions.[1]

Workflow Visualization:



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Figure 1: Convergent synthetic pathways for **Methyl 2-chloro-5-methylisonicotinate**. Method A (Blue) is preferred for scale; Method B (Red) is useful for rapid analog generation.[1]

Part 3: Reactivity & Functionalization Profile[1]

The molecule possesses three distinct "handles" for medicinal chemistry optimization. Understanding the hierarchy of reactivity is essential for library synthesis.

1. C2-Chlorine: The Electrophilic Handle

The nitrogen atom of the pyridine ring pulls electron density, activating the C2 position for Nucleophilic Aromatic Substitution (S_NAr).

- Reactivity Order: C2-Cl >>> C4-Ester (for nucleophiles) > C5-Methyl.[1]
- Key Transformations:
 - Amination: Reaction with primary/secondary amines (using DIPEA/NMP at 80°C) yields 2-amino derivatives.[1]
 - Suzuki-Miyaura: Coupling with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water) installs aryl groups at C2.[1]
 - Etherification:[1][2] Reaction with NaOMe or phenoxides yields 2-alkoxy pyridines.[1]

2. C4-Ester: The Carbonyl Handle

Standard ester chemistry applies, but steric hindrance from the C5-methyl group can retard reaction rates compared to unhindered isonicotinates.[1]

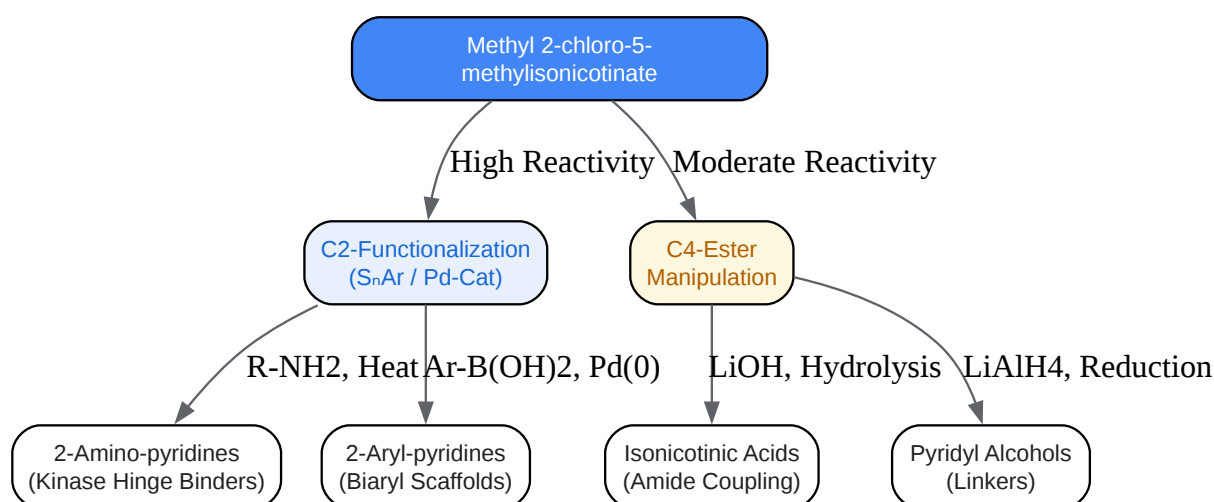
- Hydrolysis: LiOH/THF/H₂O yields the carboxylic acid (Precursor for amide coupling).
- Reduction: DIBAL-H (at -78°C) yields the aldehyde; NaBH₄ yields the alcohol.[1]

3. C5-Methyl: The Benzylic Handle

Often overlooked, this position allows for radical functionalization.[1]

- Bromination: NBS/AIBN yields the bromomethyl derivative, enabling further chain extension.

Reactivity Logic Map:



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Figure 2: Divergent reactivity profile demonstrating the orthogonal functionalization of the C2 and C4 positions.[1]

Part 4: Applications in Drug Discovery[3]

This specific isomer is a documented intermediate in the synthesis of TRP (Transient Receptor Potential) channel antagonists, specifically TRPA1 and TRPV1 inhibitors used for pain and respiratory therapeutics.

- Mechanism of Action: The pyridine core mimics the adenosine ring of ATP or serves as a bioisostere for phenyl rings in biaryl systems, improving solubility and metabolic stability

(lowering LogP compared to benzene analogs).

- Case Study: In the synthesis of 1-arylsulfonyl-pyrrolidine-2-carboxamide antagonists, **Methyl 2-chloro-5-methylisonicotinate** is reduced to the alcohol and then coupled to the pyrrolidine core.^[1] The C2-chlorine is subsequently substituted with a trifluoromethyl-pyrimidine moiety to enhance potency ^[1].^[1]

Part 5: Critical Handling & Safety (SDS Summary)

Hazard Class	GHS Code	Precautionary Statement
Skin Irritation	H315	Wear nitrile gloves (0.11 mm min thickness). ^[1]
Eye Damage	H318	Wear chemical safety goggles. ^[1] Risk of corneal damage. ^[1]
Respiratory	H335	Use only in a fume hood. Avoid generating mists. ^[1]
Storage	P403+233	Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive (ester hydrolysis). ^[1]

Spill Protocol: Absorb with vermiculite or sand.^[1] Do not use combustible materials like sawdust.^[1] Neutralize surfaces with dilute sodium bicarbonate solution.^[1]

References

- World Intellectual Property Organization (WIPO). (2019).^[1] Process for preparation of 1-arylsulfonyl-pyrrolidine-2-carboxamide TRP channel antagonist compounds and crystalline forms thereof.^[1]^[3] Patent WO2019164778A1.^[1] Available at: [\[Link\]](#)^[1]
- National Center for Biotechnology Information. (2025).^[1] PubChem Compound Summary for CID 2759833, Methyl 2-chloro-6-methylisonicotinate (Isomer Reference). Retrieved from [\[Link\]](#)

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Sources

- [1. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 \[chemicalbook.com\]](#)
- [2. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents \[patents.google.com\]](#)
- [3. WO2019164778A1 - Procédure de préparation de composés antagonistes du canal potentiel de récepteur transitoire de 1-arylsulfonyl-pyrrolidine-2-carboxamide et formes cristallines associées - Google Patents \[patents.google.com\]](#)
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